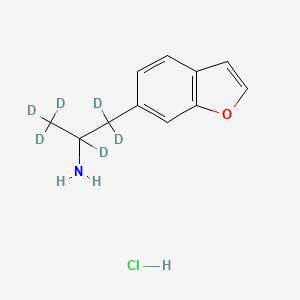
4,6-Dibromo-2,3-dichloroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Dibromo-2,3-dichloroiodobenzene” is a chemical compound . It contains a total of 12 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromo-2,3-dichloroiodobenzene” includes a six-membered ring and multiple bonds . Detailed structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis
While specific reactions involving “4,6-Dibromo-2,3-dichloroiodobenzene” are not detailed in the available literature, compounds with similar structures are often involved in halogenation reactions .Aplicaciones Científicas De Investigación
Enantioseparation
The compound has been used in the enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on polysaccharide-based chiral stationary phases . This process explores chalcogen bonds in liquid-phase chromatography .
Activation of Carbonyl Functionality
1,3-Dibromo-5,5-dimethylhydantoin, a related compound, has been used as a precatalyst for the activation of carbonyl functionality . This is crucial for a plethora of industrial-scale condensation reactions .
Synthesis of Conjugated Thiophene Oligomers
This compound is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .
Theranostic Approach for Overcoming Drug-Resistant Bacterial Infections
The compound has been used in one-step in vivo metabolic labeling as a theranostic approach for overcoming drug-resistant bacterial infections .
Inhibitory Effect on Strawberry Gray Mold
The compound has shown an inhibitory effect on strawberry gray mold caused by B. cinerea .
For 4,6-Dibromo-2,3-dichloroiodobenzene:
Potential for Anticancer Therapy
This compound has been identified as a substance with potential for anticancer therapy . It was found to have antineoplastic activity in a screening of 300 naturally occurring compounds .
Synthesis of Conjugated Polymers for Organic Solar Cells
The compound has been used in the synthesis of donor–acceptor and donor-donor alternating conjugated polymers . These polymers have potential applications in organic solar cells .
Mecanismo De Acción
Mode of Action
Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .
Biochemical Pathways
Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .
Pharmacokinetics
Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .
Result of Action
The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .
Propiedades
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVVDBWSTZHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2Cl2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dichloroiodobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
![D-[2-13C]xylose](/img/structure/B584055.png)


![L-[5-13C]xylose](/img/structure/B584066.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)